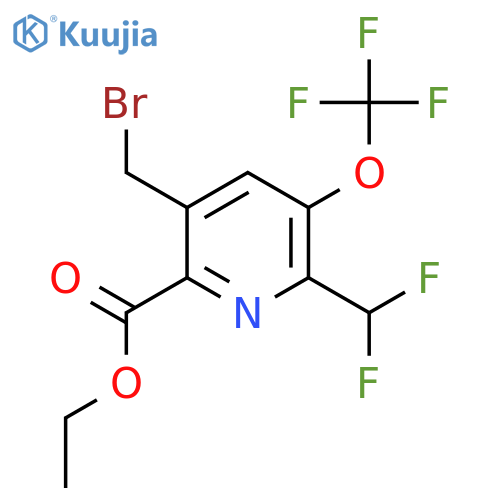

Cas no 1803991-58-3 (Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

1803991-58-3 structure

商品名:Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate

CAS番号:1803991-58-3

MF:C11H9BrF5NO3

メガワット:378.090080022812

CID:4845524

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate

-

- インチ: 1S/C11H9BrF5NO3/c1-2-20-10(19)7-5(4-12)3-6(21-11(15,16)17)8(18-7)9(13)14/h3,9H,2,4H2,1H3

- InChIKey: YXDKEBYNIRTKQI-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(=C(C(F)F)N=C1C(=O)OCC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 355

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 3.8

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029079234-1g |

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate |

1803991-58-3 | 97% | 1g |

$1,475.10 | 2022-04-02 |

Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1803991-58-3 (Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬